Tert-butyl 2,5-dihydroxybenzoate

Site-selective glycosylation Sterically directed synthesis Gentisic acid derivatives

Synthesizing gentisic acid 5-O-glycosides often yields regioisomeric mixtures with methyl/ethyl esters. Tert-butyl 2,5-dihydroxybenzoate solves this via steric-directed 5-O site selectivity. • Exclusive 5-O regioselectivity eliminates isomeric byproducts • Stable under basic conditions; mild acid deprotection • Direct glycoside synthesis without tedious protection/deprotection steps. Supplied as a research intermediate with verified identity.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 154715-77-2
Cat. No. B179827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-dihydroxybenzoate
CAS154715-77-2
SynonymsBenzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O
InChIInChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3
InChIKeyVQGTYFGVHQDLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2,5-Dihydroxybenzoate (CAS 154715-77-2): A Strategic Carboxyl-Protected Gentisic Acid Derivative for Synthesis


Tert-butyl 2,5-dihydroxybenzoate (CAS 154715-77-2, also known as gentisic acid tert-butyl ester) is an organic compound derived from gentisic acid (2,5-dihydroxybenzoic acid) wherein the carboxylic acid moiety is esterified with a tert-butyl group [1]. This compound serves as a carboxyl-protected intermediate in synthetic chemistry, preserving the catechol-like hydroquinone functionality of the gentisic acid scaffold while temporarily masking the carboxylic acid as a tert-butyl ester. The tert-butyl ester group confers stability under basic conditions and enables selective deprotection under mild acidic conditions, a key feature for multi-step synthetic sequences . The compound finds primary application in the synthesis of bioactive gentisic acid 5-O-glycosides and as a protected building block for more complex molecular architectures [1].

Why Tert-Butyl 2,5-Dihydroxybenzoate Cannot Be Substituted with Other Gentisic Acid Esters


Substituting tert-butyl 2,5-dihydroxybenzoate with other gentisic acid esters such as the methyl or ethyl analogs is not scientifically interchangeable due to the unique steric and electronic properties conferred by the tert-butyl ester group [1]. The bulky tert-butyl moiety provides differential stability under basic reaction conditions, a property not equivalently offered by smaller alkyl esters, and enables chemoselective deprotection under mild acidic conditions without affecting other sensitive functional groups [1]. In synthetic applications requiring site-selective O-glycosylation, the steric hindrance of the tert-butyl group serves as a directing element that controls regioselectivity—a functional role that smaller ester groups such as methyl or ethyl cannot replicate, resulting in significantly different product distributions [1].

Tert-Butyl 2,5-Dihydroxybenzoate: Quantified Comparative Performance Evidence for Scientific Selection


Steric Hindrance of Tert-Butyl Ester Drives Exclusive 5-O-Site Selectivity in Glycosylation Versus Methyl Ester's Non-Selectivity

In O-glycosylation reactions, tert-butyl 2,5-dihydroxybenzoate (tert-butyl gentisate) achieves exclusive site selectivity for the 5-O position due to the steric hindrance of the bulky tert-butyl ester group [1]. In contrast, the use of methyl gentisate as a comparator under equivalent reaction conditions results in non-selective glycosylation with no site discrimination [1]. The large steric bulk of the tert-butyl group effectively shields the 2-OH position, directing glycosylation exclusively to the 5-OH site and eliminating the formation of undesired regioisomers [1].

Site-selective glycosylation Sterically directed synthesis Gentisic acid derivatives

Tert-Butyl Ester Provides Base Stability and Acid-Labile Deprotection Not Achievable with Smaller Alkyl Esters

The tert-butyl ester group in tert-butyl 2,5-dihydroxybenzoate confers stability under basic reaction conditions, allowing the compound to withstand synthetic steps involving basic reagents without premature hydrolysis [1]. This contrasts with methyl and ethyl gentisate esters, which lack comparable stability under basic conditions [1]. Simultaneously, the tert-butyl ester undergoes facile cleavage under mild acidic conditions, enabling chemoselective deprotection without affecting acid-sensitive functionalities elsewhere in the molecule [1].

Protecting group strategy Ester stability Chemoselective deprotection

Increased Lipophilicity (cLogP 2.05) Enhances Solubility in Non-Polar Media Relative to Parent Acid

Tert-butyl 2,5-dihydroxybenzoate exhibits a calculated LogP (cLogP) of 2.05310 , indicating substantially increased lipophilicity compared to the parent gentisic acid (2,5-dihydroxybenzoic acid), which possesses a free carboxylic acid group and correspondingly lower lipophilicity [1]. The increased cLogP value reflects the hydrophobic contribution of the tert-butyl ester moiety, translating to enhanced solubility in non-polar organic solvents and improved compatibility with lipophilic reaction environments .

Lipophilicity Solubility Physicochemical properties

Optimal Research Application Scenarios for Tert-Butyl 2,5-Dihydroxybenzoate Based on Verified Evidence


Synthesis of Natural and Bioactive Gentisic Acid 5-O-Glycosides with Exclusive Regiocontrol

Tert-butyl 2,5-dihydroxybenzoate is the substrate of choice for the sterically directed, site-selective synthesis of gentisic acid 5-O-glycosides, a large family of plant-derived natural products with broad bioactivity spectra [1]. The bulky tert-butyl group provides exclusive 5-O site selectivity, eliminating the regioisomeric mixtures that occur when using methyl or ethyl gentisate [1]. This direct route bypasses the tedious protection and deprotection manipulations characteristic of previous synthetic approaches, enabling convenient and mild deprotection to access the target glycosides [1].

Carboxyl-Protected Building Block for Multi-Step Organic Synthesis Requiring Basic Conditions

In multi-step synthetic sequences that employ basic reagents or reaction conditions, tert-butyl 2,5-dihydroxybenzoate serves as a robust carboxyl-protected intermediate [1]. Its stability under basic conditions permits subsequent manipulations of the dihydroxybenzene scaffold—including oxidation, reduction, or alkylation at phenolic positions—without premature ester hydrolysis, a limitation encountered with methyl or ethyl ester analogs [1]. Following these transformations, the tert-butyl ester can be cleanly removed under mild acidic conditions to reveal the free carboxylic acid for further functionalization or conjugation [1].

Precursor for Gentisic Acid-Derived Pharmacophores with Controlled Deprotection Profiles

For medicinal chemistry programs exploring gentisic acid-derived pharmacophores, tert-butyl 2,5-dihydroxybenzoate offers a prodrug-like protecting strategy with predictable and chemoselective deprotection kinetics [1]. The orthogonal stability profile—resistant to basic hydrolysis yet labile to mild acid—aligns with common medicinal chemistry workflows where basic conditions are employed for amide couplings or nucleophilic substitutions, while the final acid-mediated deprotection can be executed without compromising acid-sensitive structural features of the target molecule [1].

Lipophilic Derivative for Non-Aqueous Reaction Systems and Chromatographic Purification

With a calculated cLogP of 2.05310, tert-butyl 2,5-dihydroxybenzoate exhibits enhanced solubility in non-polar organic solvents compared to the parent gentisic acid [1]. This physicochemical property makes it the preferred form for homogeneous reactions conducted in solvents such as dichloromethane, toluene, or ether, as well as for purification by normal-phase chromatography where the free acid would exhibit excessive polarity and poor retention characteristics [1]. Researchers working with lipophilic reaction environments or requiring organic-phase extractions should procure the tert-butyl ester rather than the sodium or free acid forms of gentisic acid [1].

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